3-{[(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methylbenzoic acid
Overview
Description
3-{[(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methylbenzoic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methylbenzoic acid typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through a copper-catalyzed reaction, which is efficient and yields high purity products . The reaction conditions often include the use of microwave-assisted synthesis to shorten reaction times and improve yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar copper-catalyzed methods. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methylbenzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane, activated manganese (IV) oxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield aldehydes or ketones, while reduction reactions yield alcohols .
Scientific Research Applications
3-{[(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of PI3Kδ, a lipid kinase involved in various cellular processes such as cell proliferation and survival . By inhibiting PI3Kδ, the compound can disrupt these processes, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo compounds with similar biological activities.
Triazolothienopyrimidines: Known for their anticancer properties.
Imidazoquinazolines: Exhibits diverse pharmacological activities.
Uniqueness
3-{[(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methylbenzoic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable compound in the development of targeted therapies, particularly in cancer treatment .
Properties
IUPAC Name |
3-[(3-chloropyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]-4-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c1-8-3-4-9(15(22)23)7-10(8)18-14(21)12-11(16)13-17-5-2-6-20(13)19-12/h2-7H,1H3,(H,18,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQSVHNBUDMAAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=NN3C=CC=NC3=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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